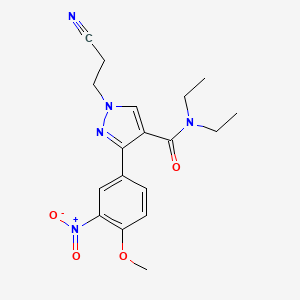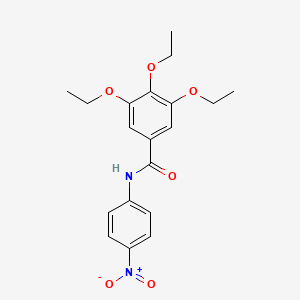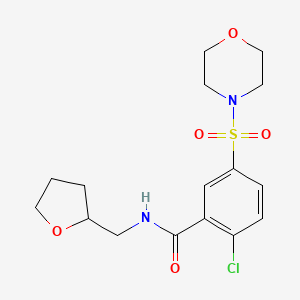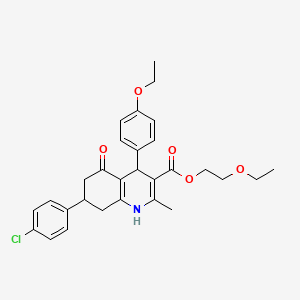![molecular formula C16H17ClN2O5S B5203191 N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, commonly referred to as CGP 3466B, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It was originally developed as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of caspase-3, a protein involved in apoptosis, and reduce the production of reactive oxygen species. It also activates the Nrf2-ARE pathway, which plays a role in cellular defense against oxidative stress. Additionally, it has been shown to inhibit the activity of the proteasome, a protein complex involved in protein degradation.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have several biochemical and physiological effects. It reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also improves mitochondrial function by increasing ATP production and reducing oxidative stress. In animal models of Parkinson's disease, it has been shown to increase dopamine levels and reduce the loss of dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
CGP 3466B has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and cross the blood-brain barrier. It has low toxicity and has been shown to be well-tolerated in animal models. However, its use in clinical trials has been limited due to its poor solubility and bioavailability. It also has a short half-life, which may limit its effectiveness in chronic diseases.
Zukünftige Richtungen
There are several future directions for the research and development of CGP 3466B. One direction is to improve its solubility and bioavailability to increase its effectiveness in clinical trials. Another direction is to study its potential use in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, it could be studied for its potential use in other conditions such as traumatic brain injury and spinal cord injury. Further research is needed to fully understand the mechanism of action of CGP 3466B and its potential therapeutic applications.
Synthesemethoden
The synthesis of CGP 3466B involves the condensation of 4-chloroaniline with 3,4-dimethoxybenzenesulfonyl chloride, followed by reaction with glycine. The resulting product is purified by recrystallization to obtain CGP 3466B in its pure form. The synthesis method has been optimized over the years to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
CGP 3466B has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has been shown to protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In animal models of Parkinson's and Alzheimer's disease, CGP 3466B has been shown to improve motor function, reduce cognitive decline, and increase survival rates. It has also been studied for its potential use in stroke, traumatic brain injury, and spinal cord injury.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-23-14-8-7-13(9-15(14)24-2)25(21,22)19(10-16(18)20)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGWFWJDAVBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)

![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)


![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)


